molecular formula C24H23N3O3 B12017510 N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide CAS No. 444178-76-1

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide

Cat. No.: B12017510
CAS No.: 444178-76-1
M. Wt: 401.5 g/mol
InChI Key: SJWGFMMSFFKMDN-CVKSISIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide is a complex organic compound with a unique structure that includes a benzyloxy group, a benzylidene group, and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide typically involves multiple steps. One common method starts with the reaction of benzyl chloride and methyl 4-hydroxybenzoate in the presence of potassium carbonate as a catalyst in N,N-dimethylformamide (DMF) solvent . This reaction produces methyl 4-(benzyloxy)benzoate, which is then further reacted with hydrazine hydrate and an aldehyde to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

Scientific Research Applications

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The benzyloxy and benzylidene groups allow it to bind to certain proteins and enzymes, potentially inhibiting or activating their functions . The hydrazino group can also participate in redox reactions, further influencing its biological activity .

Properties

CAS No.

444178-76-1

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

2-methyl-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C24H23N3O3/c1-18-7-5-6-10-22(18)24(29)25-16-23(28)27-26-15-19-11-13-21(14-12-19)30-17-20-8-3-2-4-9-20/h2-15H,16-17H2,1H3,(H,25,29)(H,27,28)/b26-15+

InChI Key

SJWGFMMSFFKMDN-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.